

Assessing the Translational Potential of Ilacirnon for Diabetic Nephropathy: A Comparative Guide

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Compound of Interest		
Compound Name:	llacirnon	
Cat. No.:	B1668749	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ilacirnon** (also known as CCX140-B), an investigational CCR2 receptor antagonist, with current standard-of-care and emerging therapies for the treatment of diabetic nephropathy. The data presented is based on publicly available preclinical and clinical trial information to aid in the assessment of **Ilacirnon**'s translational potential.

Quantitative Data Comparison

The following tables summarize the performance of **llacirnon** in a phase 2 clinical trial and compare it with established and emerging treatments for diabetic nephropathy.

Table 1: **Ilacirnon** (CCX140-B) Phase 2 Clinical Trial Results in Patients with Type 2 Diabetes and Nephropathy



Endpoint	Placebo + Standard of Care (SoC)	llacirnon (5 mg) + SoC	llacirnon (10 mg) + SoC
Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 52 weeks	-	-18%	-
Annualized rate of eGFR decline (mL/min/1.73 m²)	-2.3	-1.3	-

SoC: Standard of Care, including angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs). Data from a ChemoCentryx press release on the 52-week results of a phase 2 trial.

Table 2: Comparison of Ilacirnon with Other Therapies for Diabetic Nephropathy

Drug Class	Mechanism of Action	Key Efficacy Endpoint(s)
Ilacirnon (CCX140-B)	CCR2 antagonist	Reduction in UACR, attenuation of eGFR decline.
ACE Inhibitors/ARBs	RAAS inhibition	Reduction in albuminuria, slowing of eGFR decline.
SGLT2 Inhibitors	Inhibition of glucose reabsorption in the kidney	Reduction in risk of kidney failure, cardiovascular events, and death.
GLP-1 Receptor Agonists	Augments glucose-dependent insulin secretion, slows gastric emptying	Reduction in new-onset persistent macroalbuminuria and slowing of eGFR decline.
Mineralocorticoid Receptor Antagonists (e.g., Finerenone)	Blocks mineralocorticoid receptor activation	Reduction in the risk of CKD progression and cardiovascular events.



Experimental Protocols

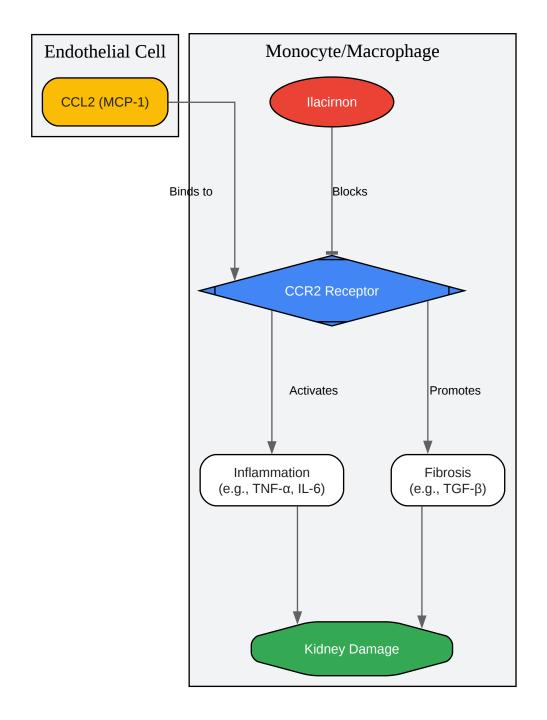
Ilacirnon (CCX140-B) Phase 2 Clinical Trial (NCT01447147)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 2 study.
- Patient Population: Patients with type 2 diabetes and persistent albuminuria (urinary albumin-to-creatinine ratio [UACR] of 200-3000 mg/g) who were receiving a stable dose of an ACE inhibitor or an ARB.
- Intervention: Patients were randomly assigned to receive once-daily oral doses of placebo, 5
 mg of Ilacirnon, or 10 mg of Ilacirnon, in addition to their standard of care.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in UACR at 12 weeks. The study was later extended to 52 weeks.
- Key Secondary Endpoints: Included the change from baseline in estimated glomerular filtration rate (eGFR).
- Methodology: UACR was measured from first-morning void urine samples. eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. Safety and tolerability were also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **llacirnon** and a typical clinical trial workflow for diabetic nephropathy.









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